![molecular formula C9H11N3S B13562717 Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Another approach uses hydrazonoyl halides as precursors to synthesize a series of thiazole and pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and copper iodide . Reaction conditions often involve the use of ethanol, triethylamine, and microwave irradiation .
Major Products Formed
The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit significant biological activities .
Applications De Recherche Scientifique
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It shows promise as an anticancer agent, particularly against breast cancer cell lines.
Industry: It can be used in the development of new drugs and agrochemicals.
Mécanisme D'action
The mechanism of action of Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist . The compound’s structure allows it to interact with a wide range of receptor targets, contributing to its diverse pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A core structural motif present in many natural products and drugs.
Pyridine: A significant class of organic compounds with various pharmacological effects.
Thiazolo[4,5-b]pyridines: These compounds exhibit high antioxidant, antimicrobial, and antitumor activities.
Uniqueness
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is unique due to its combined thiazole and pyridine structure, which enhances its pharmacological potential and synthetic versatility .
Propriétés
Formule moléculaire |
C9H11N3S |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C9H11N3S/c1-4-5(2)7-8(11-6(4)3)12-9(10)13-7/h1-3H3,(H2,10,11,12) |
Clé InChI |
VPJGQKRRLMVBPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N=C1C)N=C(S2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine](/img/structure/B13562634.png)
![Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13562649.png)

![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylicacid](/img/structure/B13562661.png)
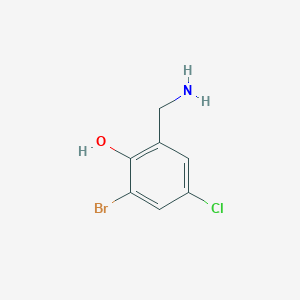

![Tert-butyl 1-(hydroxymethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13562678.png)
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
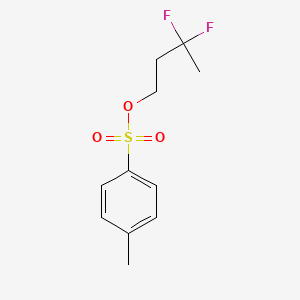

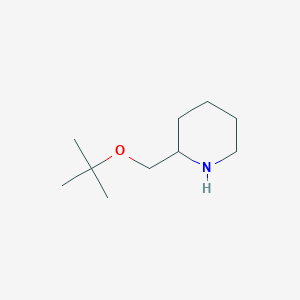
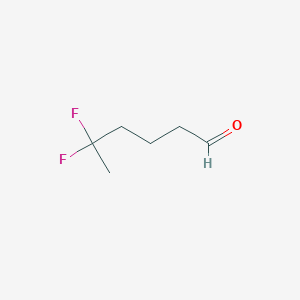
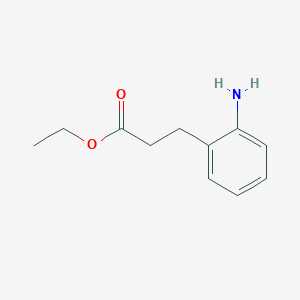
![2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
